2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
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Overview
Description
2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that features a piperidine and pyridazine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyridazine intermediates, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often involve the use of solvents like toluene or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: SOCl2 in an inert atmosphere.
Major Products
The major products formed from these reactions include various substituted piperidine and pyridazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine: A potent and selective anaplastic lymphoma kinase (ALK) inhibitor.
1,2-Benzothiazole derivatives: Known for their antimicrobial potential.
Uniqueness
What sets 2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone apart is its unique combination of piperidine and pyridazine moieties, which confer distinct pharmacological properties. This makes it a valuable compound for the development of new drugs and therapeutic agents .
Properties
IUPAC Name |
2-methoxy-1-[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-14-5-3-4-8-22(14)16-7-6-15(18-19-16)20-9-11-21(12-10-20)17(23)13-24-2/h6-7,14H,3-5,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHUSTKHUCPHEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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